Potassium (4-Cyanophenyl)trifluoroborate
Overview
Description
Potassium (4-Cyanophenyl)trifluoroborate is a chemical compound with the empirical formula C7H4BF3KN . It is a solid substance at 20°C . The molecular weight of the compound is 209.02 g/mol .
Molecular Structure Analysis
The molecular structure of Potassium (4-Cyanophenyl)trifluoroborate is represented by the SMILES string [K+].FB-(F)c1ccc(cc1)C#N .
Physical And Chemical Properties Analysis
Potassium (4-Cyanophenyl)trifluoroborate is a solid substance at 20°C . It has a molecular weight of 209.02 g/mol . The compound is white to almost white in color .
Scientific Research Applications
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Precursors for Difluoroboranes
- Application : Potassium organotrifluoroborates can be used as precursors to organodifluoroboranes (R-BF2), which are highly reactive and unstable species .
- Method : Organodifluoroboranes can be revealed upon the addition of a strong Lewis base to potassium organotrifluoroborates .
- Results : This provides a safe and stable route to these highly reactive and unstable species .
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Intermediates for Synthetic Pathways
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Precursors for Ionic Liquids and Electrolytes
- Application : Potassium organotrifluoroborates can be used as precursors for ionic liquids and electrolytes .
- Results : The outcomes would also depend on the specific ionic liquid or electrolyte, but in general, these compounds provide a versatile tool for creating a wide range of ionic liquids and electrolytes .
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Reagents for Metal-Catalysed Cross-Coupling Reactions
- Application : Potassium organotrifluoroborates are used as nucleophilic partners in metal-catalysed cross-coupling reactions .
- Results : The outcomes would also depend on the specific cross-coupling reaction, but in general, these compounds provide a versatile tool for creating a wide range of organometallic compounds .
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Suzuki-Miyaura Cross-Coupling Reactions
- Application : Potassium (4-Cyanophenyl)trifluoroborate is used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds (like Potassium (4-Cyanophenyl)trifluoroborate) and organic halides .
- Results : The outcomes would also depend on the specific cross-coupling reaction, but in general, these compounds provide a versatile tool for creating a wide range of organic compounds .
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Nucleophilic Coupling Partners in Metal Catalysed Cross-Coupling Reactions
- Application : Potassium (4-Cyanophenyl)trifluoroborate salts are used as nucleophilic coupling partners in metal catalysed cross-coupling reactions . These reactions are most often catalysed by copper, rhodium, nickel or palladium .
- Results : The outcomes would also depend on the specific cross-coupling reaction, but in general, these compounds provide a versatile tool for creating a wide range of organometallic compounds .
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Epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates
- Application : Potassium trifluoroborates, including Potassium (4-Cyanophenyl)trifluoroborate, can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
- Results : The outcomes would also depend on the specific epoxidation reaction, but in general, these compounds provide a versatile tool for creating a wide range of organic compounds .
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Precursors for Organoboron Reagents in Suzuki–Miyaura-type reactions
- Application : Potassium trifluoroborates, including Potassium (4-Cyanophenyl)trifluoroborate, are used as precursors for organoboron reagents in Suzuki–Miyaura-type reactions . These reactions allow the formation of carbon-carbon bonds by the reaction of organoboron compounds and organic halides .
- Results : The outcomes would also depend on the specific Suzuki–Miyaura-type reaction, but in general, these compounds provide a versatile tool for creating a wide range of organic compounds .
Safety And Hazards
properties
IUPAC Name |
potassium;(4-cyanophenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQAKQWNUUSKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635801 | |
Record name | Potassium (4-cyanophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-Cyanophenyl)trifluoroborate | |
CAS RN |
850623-36-8 | |
Record name | Potassium (4-cyanophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (4-Cyanophenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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